![molecular formula C16H12N6OS B6505856 N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide CAS No. 1421480-54-7](/img/structure/B6505856.png)
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (NBP), also known as 2-methyl-6-((1H-pyrazol-1-yl)thio)pyrimidine-4-carboxamide, is a novel benzothiazole-based compound that has been identified as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC). NBP is an important compound in the field of biochemistry due to its potential as a therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
NBP has been investigated for its potential applications in the field of biochemistry and medicine. In particular, it has been studied for its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid biosynthesis and is a key enzyme in the regulation of cellular metabolism. Additionally, NBP has been investigated for its potential to reduce the production of pro-inflammatory cytokines, and for its ability to modulate the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Wirkmechanismus
NBP works by blocking the activity of acetyl-CoA carboxylase (ACC). This enzyme is responsible for the conversion of acetyl-CoA, a key intermediate in the synthesis of fatty acids, into malonyl-CoA. By blocking ACC, NBP prevents the production of malonyl-CoA, which in turn inhibits fatty acid biosynthesis. Additionally, NBP has been shown to modulate the activity of other enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Biochemical and Physiological Effects
NBP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), thus preventing the production of malonyl-CoA and inhibiting fatty acid biosynthesis. Additionally, NBP has been shown to reduce the production of pro-inflammatory cytokines, and to modulate the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Vorteile Und Einschränkungen Für Laborexperimente
NBP has several advantages and limitations for use in laboratory experiments. On the one hand, it is a relatively inexpensive compound and is easily synthesized. Additionally, it has been shown to be effective in inhibiting the activity of ACC and modulating the activity of other enzymes involved in fatty acid and glucose metabolism. On the other hand, NBP has limited solubility in water, and its effects on cellular metabolism have not been extensively studied.
Zukünftige Richtungen
There are several potential future directions for research on NBP. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of NBP on other metabolic pathways, such as those involved in cholesterol and glucose metabolism. Finally, further research could be conducted to explore the potential of NBP as a drug candidate for the treatment of metabolic diseases.
Synthesemethoden
NBP can be synthesized through a multi-step process. The first step involves the reaction of benzothiazole with 1-bromopropane to form a benzothiazole-1-bromopropane adduct. This adduct is then treated with potassium hydroxide to form the corresponding potassium salt of NBP. The final step involves the reaction of this salt with 1H-pyrazole in the presence of a base to form NBP.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-18-12(9-14(19-10)22-8-4-7-17-22)15(23)21-16-20-11-5-2-3-6-13(11)24-16/h2-9H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVCKNLAVZHYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.